molecular formula C25H27BrO3Si B8090550 Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate

Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate

Cat. No.: B8090550
M. Wt: 483.5 g/mol
InChI Key: PZNFWSUCBCIJNP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate is an organic compound with the molecular formula C25H27BrO3Si. This compound is notable for its complex structure, which includes a brominated benzoate ester and a tert-butyldiphenylsilyl-protected hydroxymethyl group. It is used in various chemical syntheses and research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate typically involves multiple steps:

    Bromination: The starting material, methyl 3-hydroxybenzoate, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Protection of Hydroxyl Group: The hydroxyl group is protected by reacting with tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or pyridine to form the tert-butyldiphenylsilyl ether.

    Esterification: The final step involves esterification of the brominated intermediate with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including recrystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Major Products

    Nucleophilic Substitution: Substituted benzoates.

    Oxidation: 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoic acid.

    Reduction: 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate is used in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate depends on its application. In chemical

Properties

IUPAC Name

methyl 3-bromo-5-[[tert-butyl(diphenyl)silyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrO3Si/c1-25(2,3)30(22-11-7-5-8-12-22,23-13-9-6-10-14-23)29-18-19-15-20(24(27)28-4)17-21(26)16-19/h5-17H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNFWSUCBCIJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=CC(=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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